2-Iodo-6-methylpyridin-3-amine
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Overview
Description
2-Iodo-6-methylpyridin-3-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and an amino group at the third position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various pyridine derivatives , which may interact with different biological targets depending on their structure and functional groups.
Mode of Action
It’s used as a starting material in suzuki cross-coupling reactions to produce novel pyridine derivatives . These reactions involve the coupling of the iodine atom in 2-Iodo-6-methylpyridin-3-amine with arylboronic acids, leading to the formation of new carbon-carbon bonds .
Result of Action
The pyridine derivatives synthesized from it have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions
Molecular Mechanism
It is known to be involved in the Suzuki cross-coupling reactions, which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-6-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the iodination of 6-methylpyridin-3-amine. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
2-Iodo-6-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the synthesis of novel materials, including liquid crystals and organic semiconductors.
Biological Research: The compound and its derivatives are used in biological studies to investigate their effects on various biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
2-Iodo-6-methylpyridin-3-amine can be compared with other similar compounds, such as:
2-Amino-3-methylpyridine: This compound lacks the iodine substituent and has different chemical reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: This compound has a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
2-Iodo-3-methylpyridine: This compound has the iodine atom at a different position, resulting in different chemical properties and applications.
Properties
IUPAC Name |
2-iodo-6-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBYNWSTLSCBDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700772 |
Source
|
Record name | 2-Iodo-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-30-3 |
Source
|
Record name | 2-Iodo-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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